5-Acetyl-2-ethoxybenzoic acid
Overview
Description
“5-Acetyl-2-ethoxybenzoic acid” is a derivative of benzoic acid, which is an important compound in organic chemistry . The compound consists of a benzoic acid core, which is modified with an ethoxy group at the 2nd position and an acetyl group at the 5th position . The exact properties and applications of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely has a benzoic acid core, with an ethoxy group (-OCH2CH3) attached to the 2nd carbon of the benzene ring, and an acetyl group (-COCH3) attached to the 5th carbon . The exact 3D structure and stereochemistry would need to be confirmed through experimental methods such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Antioxidant Effects
Studies have investigated the antioxidant properties of compounds related to 5-Acetyl-2-ethoxybenzoic acid. For instance, the antioxidant effect of 2,5-Dihydroxybenzoic acid, a derivative of salicylic acid which shares a similar benzoic acid structure with this compound, was assessed in rats. The study found that treatment with 2,5-Dihydroxybenzoic acid resulted in significant increases in levels of certain antioxidants, indicating its potential for oxidative stress mitigation in biological systems (Calderón Guzmán et al., 2007).
Neuroprotective and Cognitive-Enhancing Properties
Research into compounds structurally related to this compound has also explored their neuroprotective and cognitive-enhancing effects. For example, certain benzoic acid derivatives have been studied for their ability to influence neurotransmitter systems and potentially offer benefits in treating cognitive dysfunctions. These studies suggest that manipulation of specific neurotransmitter systems with benzoic acid derivatives could lead to novel treatments for cognitive impairments associated with various neurological disorders (Schechter et al., 2005).
Anti-inflammatory and Anti-hyperlipidemic Actions
The anti-inflammatory and anti-hyperlipidemic actions of benzoic acid derivatives have been a subject of scientific inquiry as well. For instance, specific derivatives have been shown to possess significant anti-inflammatory properties, which could be leveraged in the treatment of diseases characterized by inflammation. Additionally, some derivatives have demonstrated the ability to modulate lipid metabolism, suggesting their potential use in the management of hyperlipidemia and associated cardiovascular risks (Ohmori et al., 2003).
Role in Biotransformation and Metabolic Studies
The biotransformation and metabolism of benzoic acid derivatives, including compounds similar to this compound, have been extensively studied. These studies provide insights into how these compounds are processed within biological systems, leading to a better understanding of their pharmacokinetics, potential therapeutic effects, and safety profiles. Knowledge of the metabolic pathways and the identification of urinary metabolites can inform the development of more effective and safer therapeutic agents (Linhart et al., 1989).
properties
IUPAC Name |
5-acetyl-2-ethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-10-5-4-8(7(2)12)6-9(10)11(13)14/h4-6H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHCXKFXAOBPDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594901 | |
Record name | 5-Acetyl-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147676-95-7 | |
Record name | 5-Acetyl-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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